1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine, also known as DNCB, is a chemical compound that has been widely used in scientific research. DNCB is a piperazine derivative that has been found to have significant biological activity, making it a valuable tool for studying various physiological and biochemical processes.
Mechanism of Action
1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine is believed to exert its biological activity by inhibiting the activity of nitric oxide synthase, an enzyme that is involved in the production of nitric oxide. Nitric oxide is a signaling molecule that plays a key role in regulating various physiological processes, including blood pressure, inflammation, and neurotransmission. By inhibiting the activity of nitric oxide synthase, 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine can alter the levels of nitric oxide in the body, leading to changes in physiological processes.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine has been found to have significant biochemical and physiological effects. It has been shown to have antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine has also been found to have anti-inflammatory activity, making it a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis. In addition, 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine has been shown to have cardiovascular effects, including the ability to regulate blood pressure and improve endothelial function.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine in lab experiments is its broad range of biological activity. It can be used to study a variety of physiological and biochemical processes, making it a versatile tool for scientific research. However, one of the limitations of using 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine is its potential toxicity. It can cause skin irritation and other adverse effects, and its use should be carefully monitored in lab experiments.
Future Directions
There are several potential future directions for research involving 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine. One area of interest is the development of new antimicrobial agents based on the structure of 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine. Another potential direction is the investigation of the role of nitric oxide in the pathogenesis of various diseases, including cardiovascular disease and cancer. Additionally, the potential therapeutic applications of 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine in the treatment of inflammatory diseases and other conditions warrant further investigation.
Synthesis Methods
The synthesis of 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine involves the reaction of 2,4-dichlorobenzylamine with 4-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine as a yellow crystalline solid with a melting point of 167-169°C.
Scientific Research Applications
1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine has been extensively used in scientific research as a tool to study various biological processes. It has been found to have significant activity against a wide range of microorganisms, making it a valuable tool for studying the mechanisms of action of antimicrobial agents. 1-(2,4-dichlorobenzyl)-4-(4-nitrophenyl)piperazine has also been used to study the role of nitric oxide in the regulation of cardiovascular function and the pathogenesis of various diseases.
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c18-14-2-1-13(17(19)11-14)12-20-7-9-21(10-8-20)15-3-5-16(6-4-15)22(23)24/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPHHCYACJJUAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5266482 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.